Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt
Description
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt is a protected amino acid derivative widely used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 4-methoxybenzyl (MBzl) group on the cysteine thiol, enhancing stability during solid-phase peptide synthesis (SPPS) . The dicyclohexylamine (DCHA) counterion improves solubility in organic solvents (e.g., ethyl acetate) and facilitates crystallization, simplifying purification . Its CAS registry number is 18942-46-6, and it is commercially available in high purity (>97%) for research applications .
Properties
CAS No. |
31025-14-6 |
|---|---|
Molecular Formula |
C28H46N2O5S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5S.C12H23N/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
BZDPSPDPBHDNAR-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt typically involves the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the 4-methoxybenzyl (Mob) group protects the thiol group. The synthesis can be summarized in the following steps:
Protection of the Amino Group: L-cysteine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-cysteine.
Protection of the Thiol Group: Boc-L-cysteine is then reacted with 4-methoxybenzyl chloride in the presence of a base to form Boc-S-(4-methoxybenzyl)-L-cysteine.
Formation of the Salt: The final step involves the reaction of Boc-S-(4-methoxybenzyl)-L-cysteine with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed under acidic or basic conditions to yield the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mob group can be removed using acidic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Free L-cysteine or its derivatives.
Scientific Research Applications
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt is a chemical compound with the CAS No. 31025-14-6 . It has a molecular formula of C28H46N2O5S and a molecular weight of 522.74 . Synonyms include boc-cys(mob)-OHdcha, and Boc-Cys(Mob)-OH dicyclohexylamine salt .
Scientific Research Applications
This compound is widely used in scientific research, especially in chemistry, biology, medicine, and industry. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes.
Chemistry
- Peptide Synthesis It is used in peptide synthesis as a protected amino acid. The tert-butoxycarbonyl (Boc) group protects the amino group, while the 4-methoxybenzyl (Mob) group protects the thiol group, preventing unwanted reactions during synthesis.
- Protecting Groups Various protecting groups have been developed for the thiol function of the cysteine residue in synthetic studies. For example, the S-benzyl group can be introduced .
Biology
- Protein Folding and Disulfide Bond Formation It is studied for its role in protein folding and disulfide bond formation.
Medicine
- Potential Therapeutic Applications It is investigated for potential therapeutic applications in diseases related to oxidative stress.
Industry
- Production of Synthetic Peptides and Proteins It is used in the production of synthetic peptides and proteins.
Reactions
- Oxidation Formation of disulfide-linked peptides.
- Reduction Regeneration of free thiol groups.
- Deprotection Free L-cysteine or its derivatives.
Additional Information
Mechanism of Action
The mechanism of action of Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt involves the protection of the amino and thiol groups during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the Mob group protects the thiol group. These protective groups can be selectively removed under specific conditions to yield the desired peptide or protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt with structurally related compounds:
Key Research Findings
Solubility and Stability :
- The 4-methoxybenzyl group in Boc-S-(4-methoxybenzyl)-L-cysteine provides superior oxidative stability compared to 4-methylbenzyl derivatives due to electron-donating effects .
- Dicyclohexylamine salts universally enhance solubility in organic solvents (e.g., ethyl acetate), critical for SPPS workflows .
Synthetic Utility :
- Boc-protected derivatives require acidic deprotection (e.g., trifluoroacetic acid), whereas acetylated analogs (e.g., N-Acetyl-S-(3-hydroxypropyl)-L-cysteine) are cleaved under milder conditions .
- Bis-DCHA salts (e.g., N-Acetyl-S-(2-carboxyethyl)-L-cysteine) exhibit higher crystallinity, aiding in pharmaceutical impurity control .
Analytical Applications :
- Deuterated analogs (e.g., [²H₆]-N-Acetyl-S-(3-hydroxypropyl)-L-cysteine DCHA salt) serve as internal standards in mass spectrometry, improving quantification accuracy in biomonitoring .
Cost and Availability :
- Boc-S-(4-methoxybenzyl)-L-cysteine DCHA salt is priced comparably to its methylbenzyl analog (~¥16,000/25g), while deuterated versions command premiums (e.g., $331/mg for deuterated N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine DCHA salt) .
Notes
- Deprotection Considerations : Boc groups necessitate strong acids (e.g., HCl/dioxane), while acetylated derivatives can be deprotected enzymatically .
- Quality Control : TLC data (e.g., Rf values for L-2-pyrrolidineacetic acid DCHA salt: 75–85 ) and HPLC are recommended for verifying purity in peptide synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
